1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one
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Overview
Description
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one is a heterocyclic compound that features a unique structure incorporating both silicon and nitrogen atoms within a benzene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a silicon-containing precursor with a nitrogen-containing compound in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different reduced forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and electrophiles such as alkyl halides, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one involves its interaction with specific molecular targets. The silicon and nitrogen atoms within the structure can form bonds with various biological molecules, potentially inhibiting or modifying their function. This interaction can affect molecular pathways and lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
- 1,1-Dimethyl-1,3-dihydrobenzo[d][1,2]oxasilole
Uniqueness
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one is unique due to the presence of both silicon and nitrogen atoms within its structure. This combination is less common compared to other similar compounds, which may only contain silicon or nitrogen. The unique structure of this compound allows for distinct reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one (CAS: 146617-38-1) is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a silicon atom within a benzene-like framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
- Cytotoxicity Testing : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported to be approximately 5 µM and 6 µM respectively .
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated an increase in the sub-G0 phase population in treated cells, suggesting DNA fragmentation typical of apoptotic cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity:
- Free Radical Scavenging : In assays measuring DPPH and ABTS radical scavenging activities, this compound demonstrated effective radical scavenging ability comparable to standard antioxidants like vitamin C .
Enzyme Inhibition
Enzymatic assays have indicated that this compound may act as an inhibitor for certain enzymes:
- Tyrosinase Inhibition : Preliminary studies suggest that it can inhibit mushroom tyrosinase activity, which is significant in the context of skin whitening agents and anti-aging products. The inhibition kinetics were evaluated using Lineweaver-Burk plots .
Case Studies
A few notable case studies highlight the biological significance of this compound:
- Study on Anticancer Effects :
- Antioxidant Efficacy Evaluation :
Summary Table of Biological Activities
Activity Type | Cell Line/Model | IC50 Value | Mechanism |
---|---|---|---|
Cytotoxicity | HeLa | ~5 µM | Apoptosis induction |
Cytotoxicity | MCF-7 | ~6 µM | Cell cycle arrest |
Antioxidant Activity | DPPH Scavenging | Varies | Free radical scavenging |
Enzyme Inhibition | Mushroom Tyrosinase | Not specified | Competitive inhibition |
Properties
IUPAC Name |
1,1-dimethyl-2,3-dihydro-3,1-benzazasilin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2)7-11-10(12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKLOSJVFDIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CNC(=O)C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.